molecular formula C22H22ClN5O B11240992 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

2-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

Cat. No.: B11240992
M. Wt: 407.9 g/mol
InChI Key: KAJWLKUDINRJLC-UHFFFAOYSA-N
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Description

2-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a chlorobenzoyl group

Preparation Methods

The synthesis of 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through a Mannich reaction, where a secondary amine reacts with formaldehyde and a primary amine.

    Introduction of the chlorobenzoyl group: This step involves the acylation of the piperazine ring with 4-chlorobenzoyl chloride under basic conditions.

    Formation of the pyrimidine ring: This can be synthesized through a condensation reaction involving appropriate precursors such as cyanoacetamide and an aldehyde.

    Coupling of the piperazine and pyrimidine rings: This final step involves the coupling of the previously synthesized intermediates under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups. Common reagents include alkyl halides and nucleophilic bases.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

2-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine can be compared with similar compounds such as:

Properties

Molecular Formula

C22H22ClN5O

Molecular Weight

407.9 g/mol

IUPAC Name

[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C22H22ClN5O/c1-16-15-20(25-19-5-3-2-4-6-19)26-22(24-16)28-13-11-27(12-14-28)21(29)17-7-9-18(23)10-8-17/h2-10,15H,11-14H2,1H3,(H,24,25,26)

InChI Key

KAJWLKUDINRJLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)NC4=CC=CC=C4

Origin of Product

United States

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